molecular formula C14H11N3O3 B8488188 2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid

2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid

Cat. No.: B8488188
M. Wt: 269.25 g/mol
InChI Key: ZNRVGLMGJSWZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid is a complex organic compound that features a benzimidazole core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole or pyridine rings.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid is unique due to its specific combination of a benzimidazole core with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid

InChI

InChI=1S/C14H11N3O3/c18-13(19)9-16-10-5-1-2-6-11(10)17(14(16)20)12-7-3-4-8-15-12/h1-8H,9H2,(H,18,19)

InChI Key

ZNRVGLMGJSWZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2C3=CC=CC=N3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl (2-oxo-3-pyridin-2-yl-2,3-dihydro-1H-benzimidazol-1-yl)acetate from Step B (2.27 g, 6.98 mmol) in EtOAc (100 mL) at 0° C. was saturated with HCl (g). The mixture was stood at 0° C. for a total of 3 h, and was re-saturated with HCl every 30 min. The mixture was concentrated in vacuo to give the title compound. MS: m/z=270 (M+1).
Name
tert-butyl (2-oxo-3-pyridin-2-yl-2,3-dihydro-1H-benzimidazol-1-yl)acetate
Quantity
2.27 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)Cn1c(=O)n(-c2ccccn2)c2ccccc21
Quantity
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Type
reactant
Reaction Step One

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